2H,3H,5H,6H,7H-pyrrolo[3,4-c]pyridazin-3-one
Overview
Description
2H,3H,5H,6H,7H-pyrrolo[3,4-c]pyridazin-3-one is a nitrogen-containing heterocyclic compound. It is characterized by a fused ring system that includes both pyrrole and pyridazine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H,3H,5H,6H,7H-pyrrolo[3,4-c]pyridazin-3-one typically involves cyclization reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a pyrrole derivative with a hydrazine derivative can lead to the formation of the desired pyridazinone ring system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the cyclization reactions to maximize yield and purity. This could include the use of continuous flow reactors and other advanced chemical engineering techniques .
Chemical Reactions Analysis
Types of Reactions
2H,3H,5H,6H,7H-pyrrolo[3,4-c]pyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyridazinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
2H,3H,5H,6H,7H-pyrrolo[3,4-c]pyridazin-3-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2H,3H,5H,6H,7H-pyrrolo[3,4-c]pyridazin-3-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
2H,3H,5H,6H,7H-pyrrolo[3,4-c]pyridazin-3-one can be compared with other similar compounds, such as:
Pyrrolopyrazine derivatives: These compounds also contain fused pyrrole and pyrazine rings and exhibit a range of biological activities.
Pyridazine derivatives: These compounds share the pyridazine ring system and are known for their diverse pharmacological properties
The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications, which can lead to a wide range of applications in various fields .
Properties
IUPAC Name |
2,5,6,7-tetrahydropyrrolo[3,4-c]pyridazin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c10-6-1-4-2-7-3-5(4)8-9-6/h1,7H,2-3H2,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUAOGLIXPMUXOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=O)NN=C2CN1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101211990 | |
Record name | 3H-Pyrrolo[3,4-c]pyridazin-3-one, 2,5,6,7-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101211990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1395492-93-9 | |
Record name | 3H-Pyrrolo[3,4-c]pyridazin-3-one, 2,5,6,7-tetrahydro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1395492-93-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3H-Pyrrolo[3,4-c]pyridazin-3-one, 2,5,6,7-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101211990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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